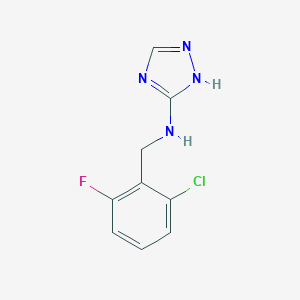
N-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-amine, also known as CF3, is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications.
作用机制
N-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-amine is believed to exert its biological effects through the inhibition of specific enzymes and proteins. In particular, it has been shown to inhibit the activity of lanosterol 14α-demethylase, an enzyme involved in the biosynthesis of ergosterol in fungi. N-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-amine has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-amine has been found to have a range of biochemical and physiological effects. In addition to its antifungal, antibacterial, and anticancer properties, it has also been shown to have anti-inflammatory effects. N-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-amine has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
实验室实验的优点和局限性
N-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-amine has several advantages for lab experiments, including its potent biological activity and its ability to selectively inhibit specific enzymes and proteins. However, it also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
未来方向
There are several potential future directions for research involving N-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-amine. One area of interest is the development of new drugs based on N-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-amine, particularly for the treatment of fungal and bacterial infections and cancer. Another area of interest is the investigation of N-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-amine's mechanism of action and potential side effects, with the goal of optimizing its therapeutic potential. Finally, further research is needed to fully understand the potential applications of N-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-amine in other areas of research, such as inflammation and neurodegenerative diseases.
In conclusion, N-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-amine is a promising chemical compound with a range of potential applications in scientific research. Its potent biological activity and ability to selectively inhibit specific enzymes and proteins make it a valuable tool for investigating biological processes and developing new drugs. Further research is needed to fully understand its potential and optimize its therapeutic potential.
合成方法
N-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-amine can be synthesized through a multistep process, starting with the reaction of 2-chloro-6-fluorobenzyl chloride with sodium azide to form 2-azido-6-fluorobenzyl chloride. This compound is then reacted with triethylamine and copper(I) iodide to form the N-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-amine intermediate. Finally, the intermediate is reacted with 1H-1,2,4-triazol-3-amine to yield the final product, N-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-amine.
科学研究应用
N-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-amine has shown promising potential in various scientific research applications, particularly in the field of medicinal chemistry. It has been found to exhibit potent antifungal and antibacterial activity, making it a potential candidate for the development of new drugs. N-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-amine has also been shown to have anticancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro.
属性
产品名称 |
N-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-amine |
|---|---|
分子式 |
C9H8ClFN4 |
分子量 |
226.64 g/mol |
IUPAC 名称 |
N-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,4-triazol-5-amine |
InChI |
InChI=1S/C9H8ClFN4/c10-7-2-1-3-8(11)6(7)4-12-9-13-5-14-15-9/h1-3,5H,4H2,(H2,12,13,14,15) |
InChI 键 |
CKZWEDARGAZJHI-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)CNC2=NC=NN2)F |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)CNC2=NC=NN2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-propanamine](/img/structure/B249542.png)

![(3-methylbutyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B249545.png)
![4-({[4-(2-Hydroxyethoxy)benzyl]amino}methyl)benzoic acid](/img/structure/B249547.png)
![N-(2,3-dichlorobenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B249550.png)
![N-tert-butyl-2-(4-{[(4-methylbenzyl)amino]methyl}phenoxy)acetamide](/img/structure/B249551.png)
![1-[5-(3-chloro-4-fluorophenyl)furan-2-yl]-N-(furan-2-ylmethyl)methanamine](/img/structure/B249552.png)
![1-[4-(5-{[(1,3-Benzodioxol-5-ylmethyl)amino]methyl}furan-2-yl)phenyl]ethanol](/img/structure/B249554.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine](/img/structure/B249555.png)

![N-(4-isopropylbenzyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanamine](/img/structure/B249558.png)
![N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}-N-(3-thienylmethyl)amine](/img/structure/B249561.png)
![2-[(4-Isopropylbenzyl)amino]-2-methyl-1-propanol](/img/structure/B249562.png)
![1-{[2-({[5-(3-Chlorophenyl)furan-2-yl]methyl}amino)ethyl]amino}propan-2-ol](/img/structure/B249565.png)